molecular formula C7H5ClN2O B1593426 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol CAS No. 1020056-82-9

4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol

Cat. No.: B1593426
CAS No.: 1020056-82-9
M. Wt: 168.58 g/mol
InChI Key: FSSNZZBDEOYMMZ-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol is a chemical compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol. This compound is part of the pyrrolopyridine family, which consists of fused pyrrole and pyridine rings

Mechanism of Action

Target of Action

It is used as a reagent in the synthesis of potent vegfr-2 inhibitors . VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) plays a significant role in angiogenesis, the process of new blood vessel formation, which is crucial in various physiological and pathological conditions.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds are used as reagents in the synthesis of potent VEGFR-2 inhibitors . This suggests that 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol may interact with enzymes, proteins, and other biomolecules in biochemical reactions.

Cellular Effects

Given its potential role in the synthesis of VEGFR-2 inhibitors , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol typically involves the following steps:

  • Starting Materials: The synthesis often begins with commercially available starting materials such as pyrrole and chloropyridine derivatives.

  • Reaction Conditions: The reaction conditions may include the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the fused pyrrolopyridine ring structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol is similar to other pyrrolopyridine derivatives, such as:

  • 4-Chloro-pyridine-2-carboxylic acid methyl ester

  • Cyclopentanecarboxamide

  • 1,3-Butanediol

  • 2-Pyrrolidinemethanol

These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of this compound.

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Properties

IUPAC Name

4-chloro-1H-pyrrolo[2,3-b]pyridin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-6-4-1-2-9-7(4)10-3-5(6)11/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSNZZBDEOYMMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649810
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020056-82-9
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol
Reactant of Route 2
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol
Reactant of Route 3
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol
Reactant of Route 4
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol
Reactant of Route 5
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol
Reactant of Route 6
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol

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